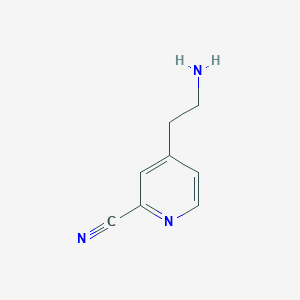

4-(2-Aminoethyl)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

4-(2-aminoethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2 |

InChI Key |

OVXWGLJAODDZIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCN)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 2 Aminoethyl Picolinonitrile

Transformations Involving the Primary Aminoethyl Group

The primary aminoethyl group is a key site for various chemical reactions, including dehydrogenation, derivatization, and condensation.

Dehydrogenation Reactions to Nitriles and Imines

The dehydrogenation of primary amines, such as the one present in 4-(2-Aminoethyl)picolinonitrile, is a well-established method for the synthesis of nitriles and imines. nih.govresearchgate.net This transformation can be achieved through various catalytic systems, often involving transition metals. The reaction typically proceeds through an imine intermediate, which can then undergo further dehydrogenation to yield the corresponding nitrile. nih.gov

Catalytic systems employing metals like ruthenium and nickel have been shown to be effective for the dehydrogenation of primary amines. researchgate.net For instance, a ruthenium(II)-hydride complex can catalyze the dehydrogenation of primary amines to nitriles with the liberation of hydrogen gas, without the need for an external hydrogen acceptor. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reaction, favoring either the imine or the nitrile product. researchgate.net Factors such as temperature and the presence of a hydrogen acceptor can be optimized to achieve high yields of the desired product. For example, transfer dehydrogenation using alkenes as hydrogen scavengers has been shown to be an efficient method. nih.gov

Side reactions can sometimes occur, stemming from the electrophilic nature of the imine intermediate, which can be susceptible to nucleophilic attack. researchgate.netnih.gov However, careful control of the reaction conditions can minimize these side products. Electrochemical methods also present a promising green alternative for the oxidation of primary amines to nitriles. researchgate.netnih.gov

Amine-Based Derivatizations and Functional Group Interconversions

The primary amino group of this compound is amenable to a wide array of derivatizations and functional group interconversions. ub.edusolubilityofthings.comslideshare.net These transformations are fundamental in organic synthesis for creating molecular diversity and introducing new functionalities.

Common derivatizations include acylation, alkylation, and sulfonylation, which transform the primary amine into amides, secondary or tertiary amines, and sulfonamides, respectively. These reactions typically involve the treatment of the amine with acylating agents (e.g., acid chlorides, anhydrides), alkylating agents (e.g., alkyl halides), or sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base.

Functional group interconversion (FGI) refers to the conversion of one functional group into another. ub.edusolubilityofthings.comslideshare.net The primary amino group can be a precursor to various other functionalities. For instance, it can be converted to an azide (B81097) group, which is a versatile functional group for further transformations such as cycloadditions or reductions to amines. vanderbilt.edu Another important interconversion is the conversion of the primary amine to a nitro group. solubilityofthings.comslideshare.net

The table below summarizes some key functional group interconversions involving the primary amino group:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Amine (R-NH₂) | Acyl Halide (R'-COCl) / Base | Amide (R-NHCOR') |

| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) / Base | Secondary Amine (R-NHR') |

| Primary Amine (R-NH₂) | Sulfonyl Chloride (R'-SO₂Cl) / Base | Sulfonamide (R-NHSO₂R') |

| Primary Amine (R-NH₂) | Sodium Nitrite / Acid | Diazonium Salt (R-N₂⁺) |

| Primary Amine (R-NH₂) | Trifluoromethanesulfonyl Azide | Azide (R-N₃) |

Schiff Base Formation and Related Condensation Reactions

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jocpr.comnih.govmdpi.com The reaction of this compound with an appropriate carbonyl compound would yield the corresponding Schiff base. This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. jocpr.com

The formation of Schiff bases is a reversible process, and the stability of the resulting imine depends on the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes and ketones generally form more stable Schiff bases. These compounds are important intermediates in organic synthesis and can also form stable complexes with various transition metals. jocpr.comnih.govrsc.org The synthesis of Schiff base complexes often involves the reaction of a metal salt with the pre-formed Schiff base ligand or a one-pot reaction of the amine, carbonyl compound, and metal salt. jocpr.com

Reactivity of the Picolinonitrile Core

The picolinonitrile core of the molecule possesses its own distinct reactivity, centered on the nitrile group and the pyridine (B92270) ring.

Reactions of the Nitrile Group (e.g., Hydrolysis, Cycloaddition)

The nitrile group is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orglumenlearning.comlibretexts.orgyoutube.comchemistrysteps.com The hydrolysis proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid, leading to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org In the case of this compound, this would result in the formation of 4-(2-aminoethyl)picolinic acid.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base such as sodium hydroxide. libretexts.org This reaction produces the salt of the carboxylic acid and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

Nitriles can also participate in cycloaddition reactions. wikipedia.orgrsc.org For instance, the [2+2+2] cycloaddition of nitriles with two molecules of an alkyne, catalyzed by a transition metal like cobalt, is an efficient method for the synthesis of substituted pyridines. rsc.org Other types of cycloadditions, such as [3+2] and [5+2] cycloadditions, are also known for nitriles and related ylides, leading to the formation of various heterocyclic systems. nih.govchemrxiv.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is significantly influenced by the presence of the electron-withdrawing nitrile group and the electron-donating aminoethyl group.

Electrophilic Aromatic Substitution (SEAr):

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The nitrile group at the 4-position strongly activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. wikipedia.orglibretexts.org The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atom of the pyridine ring and the nitrile group. masterorganicchemistry.com This makes nucleophilic substitution a viable pathway for introducing substituents at these positions. Common nucleophiles for this type of reaction include alkoxides, amides, and other strong nucleophiles. youtube.com The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org

The table below provides a general overview of the directing effects in electrophilic and nucleophilic aromatic substitution on a substituted pyridine ring.

| Reaction Type | Substituent Effect | Favored Position(s) for Attack |

| Electrophilic Aromatic Substitution | Electron-donating groups activate | Ortho, Para |

| Electrophilic Aromatic Substitution | Electron-withdrawing groups deactivate | Meta |

| Nucleophilic Aromatic Substitution | Electron-withdrawing groups activate | Ortho, Para |

| Nucleophilic Aromatic Substitution | Electron-donating groups deactivate |

Elucidation of Reaction Mechanisms and Catalytic Pathways

The unique molecular architecture of this compound, which features a pyridine ring substituted with a nitrile group at the 2-position and an aminoethyl group at the 4-position, offers multiple reactive sites. This structure allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitrile group and the nucleophilic character of the aminoethyl side chain are key determinants of its reactivity.

Mechanistic Insights from Related Picolinonitrile Syntheses

While specific mechanistic studies on this compound are not extensively detailed in the literature, insights can be drawn from the synthesis of related 4-substituted picolinonitriles. One notable method involves the cyclization of propargylaminoisoxazole intermediates. This process highlights the critical role of base-mediated deprotonation in facilitating the N–O bond cleavage, which is a crucial step sensitive to both steric and electronic effects.

A plausible synthetic pathway adapted from established methodologies for similar compounds could involve a two-step process. vulcanchem.com The initial step is the formation of an isoxazolopyridine intermediate through a copper(I)-catalyzed reaction. This is followed by treatment with a base, such as potassium carbonate in methanol, to induce ring opening and yield the picolinonitrile structure. vulcanchem.com

The following table outlines representative conditions for the synthesis of a 4-substituted picolinonitrile scaffold, which could be adapted for this compound.

| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) |

| 1 | CuI, DCE | 60 | 3 | 60–75 |

| 2 | K₂CO₃, MeOH | 60 | 0.5 | 50–70 |

This table presents an example of reaction conditions for the synthesis of a 4-substituted picolinonitrile scaffold, based on established literature. vulcanchem.com

Potential Catalytic Pathways

The functional groups of this compound suggest its potential involvement in various catalytic pathways. The primary amine of the aminoethyl group can act as a nucleophile or a ligand for metal catalysts. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The pyridine ring itself can be subject to hydrogenation.

Research on the catalytic hydrogenation of 4-pyridinecarbonitrile to produce 4-piperidylmethylamine and 4-pyridylmethylamine using heterogeneous catalysts like Pd/C or Ru/C demonstrates a relevant transformation of the picolinonitrile core. mdpi.com This suggests that under similar catalytic conditions, this compound could potentially be converted to 4-(2-aminoethyl)piperidine-2-carboxamide or related reduced products, depending on the chemoselectivity of the catalyst and reaction conditions.

Furthermore, the amino group's presence opens up possibilities for its use in designing ligands for transition-metal catalysis. The combination of the "pincer-like" structure that could be formed with the pyridine nitrogen and the amino nitrogen makes it an interesting candidate for coordination chemistry, potentially leading to novel catalysts for various organic transformations.

Computational and Theoretical Chemistry Studies on 4 2 Aminoethyl Picolinonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry and the distribution of its electrons. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap implies the molecule is more polarizable and more reactive. emerginginvestigators.org

For 4-(2-Aminoethyl)picolinonitrile, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the electron-withdrawing picolinonitrile portion of the molecule, marking it as the likely site for nucleophilic attack.

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.78 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

Note: These values are representative and calculated using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Prediction of Spectroscopic Signatures and Photophysical Properties

Theoretical methods can predict spectroscopic properties, providing a powerful complement to experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. This approach computes the energies of vertical electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f). The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak. These calculations can help assign the nature of the observed transitions, such as n→π* or π→π* transitions. For this compound, the primary electronic transition would likely be a π→π* transition associated with the aromatic pyridine ring.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 4.31 | 287 | 0.152 |

Note: Representative data from a TD-DFT calculation, indicating the lowest energy electronic transition.

Theoretical Descriptors of Reactivity and Stability

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. ajchem-a.com These descriptors are derived within the framework of conceptual DFT and provide a theoretical basis for understanding reactivity. ajchem-a.com

Ionization Potential (I) : The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.78 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.115 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.335 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.62 |

Note: Values are derived from the HOMO/LUMO energies presented in Table 4.1.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations provide insight into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for understanding the different shapes (conformations) it can adopt due to rotation around its single bonds, particularly the C-C and C-N bonds in the aminoethyl side chain. researchgate.net

A typical MD simulation involves placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and applying a force field to describe the interactions between all atoms. The system's evolution is then simulated by solving Newton's equations of motion over a period, often ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Stable Conformers : Identifying the most frequently adopted molecular shapes and the energetic barriers between them.

Root Mean Square Deviation (RMSD) : Tracking the RMSD of the molecule's backbone over time indicates whether the simulation has reached a stable equilibrium.

Solvent Interactions : Analyzing how the molecule interacts with the surrounding solvent, for instance, by calculating radial distribution functions to see how water molecules arrange around the amino and nitrile groups, revealing details about hydrogen bonding.

Solvent Effects on Electronic Structure and Reactivity via Continuum Models

Chemical reactions and properties are significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium rather than as individual molecules. mdpi.com This approach offers a computationally efficient way to study how a solvent affects a solute's electronic structure and reactivity. mdpi.com

In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum. The solute's electric field polarizes the continuum, which in turn creates a reaction field that acts back on the solute, leading to a self-consistent adjustment of the solute's electronic structure. Different variants like the Integral Equation Formalism PCM (IEF-PCM) are available for increased accuracy. mdpi.comq-chem.com

By performing DFT calculations with PCM, it is possible to predict how properties like the HOMO-LUMO gap and reactivity descriptors change in different solvents. Generally, polar solvents tend to stabilize charged or highly polar species. This can lead to a reduction in the HOMO-LUMO gap and alter the calculated reactivity descriptors compared to the gas phase, providing a more realistic picture of the molecule's behavior in solution.

| Solvent | Dielectric Constant (ε) | HOMO-LUMO Gap (ΔE, eV) | Chemical Hardness (η, eV) |

| Gas Phase | 1.0 | 4.67 | 2.335 |

| Ethanol | 24.5 | 4.52 | 2.260 |

| Water | 78.4 | 4.48 | 2.240 |

Note: Representative data showing the trend of decreasing energy gap and chemical hardness with increasing solvent polarity.

Applications in Ligand Design and Coordination Chemistry

4-(2-Aminoethyl)picolinonitrile as a Monodentate or Bidentate Ligand Precursor

This compound possesses two primary potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the terminal amino group on the ethyl side chain. This structure allows it to function as a flexible ligand.

Depending on the reaction conditions, the metal ion, and the steric environment, it can act as:

A Monodentate Ligand: Where only one of the nitrogen atoms (either the pyridine or the amine) binds to the central metal ion.

A Bidentate Ligand: Where both the pyridine nitrogen and the amino nitrogen coordinate to the same metal center. This mode of binding is often favored as it leads to the formation of a stable six-membered chelate ring. Complexes formed with polydentate ligands, known as chelates, tend to be more stable than those derived from monodentate ligands. nih.gov

The presence of the electron-withdrawing nitrile group at the 2-position of the pyridine ring influences the electronic properties of the pyridine nitrogen, which in turn affects its coordination behavior. vulcanchem.com

Design and Synthesis of Polydentate Ligands Incorporating the Picolinonitrile Motif

The this compound scaffold serves as a valuable starting point for the synthesis of more complex polydentate ligands. The primary amine of the aminoethyl group is a key functional handle that can be readily modified through various organic reactions, such as alkylation or acylation, to introduce additional donor atoms.

This synthetic versatility allows for the rational design of ligands with specific properties:

Tuning Steric and Electronic Properties: By adding different functional groups, the steric bulk and electronic nature of the ligand can be precisely controlled. rsc.org This is crucial for influencing the geometry, stability, and reactivity of the resulting metal complexes.

Creating Higher Denticity Ligands: The amine can be used to link multiple picolinonitrile units together or to attach other chelating fragments, leading to tridentate, tetradentate, or even larger polydentate systems. The design principles are analogous to the construction of other well-known polydentate ligands, such as terpyridines, which are known to form highly stable metal complexes. nih.govrsc.org

Coordination Behavior with Transition Metal Ions

The interaction of this compound and its derivatives with transition metals can lead to the formation of coordination compounds with various geometries and coordination numbers. pressbooks.pub The specific outcome is dictated by the electronic configuration and preferred coordination geometry of the metal ion, as well as the denticity of the ligand.

When acting as a bidentate N,N'-donor ligand, it can form stable complexes with a range of transition metal ions. Analogous bidentate and tridentate amine-pyridine ligands are known to form four-, five-, and six-coordinate complexes with bivalent metal ions like Mn(II), Co(II), Zn(II), and Cu(II). rsc.org The resulting complexes can adopt common geometries such as tetrahedral, square planar, or octahedral. pressbooks.pub The electronic flexibility of the ligand framework can also lead to diverse coordination modes and potentially distorted geometries. nih.gov

Table 1: Potential Coordination Geometries with Bivalent Transition Metal Ions

| Metal Ion | d-Electron Configuration | Potential Coordination Number | Likely Geometry |

|---|---|---|---|

| Mn(II) | d⁵ | 4, 5, or 6 | Tetrahedral or Octahedral |

| Fe(II) | d⁶ | 4 or 6 | Tetrahedral or Octahedral |

| Co(II) | d⁷ | 4, 5, or 6 | Tetrahedral or Octahedral |

| Ni(II) | d⁸ | 4 or 6 | Square Planar or Octahedral |

| Cu(II) | d⁹ | 4 or 6 | Distorted Octahedral (Jahn-Teller) or Square Planar |

| Zn(II) | d¹⁰ | 4 | Tetrahedral |

This table is illustrative, based on general principles of coordination chemistry. pressbooks.pubrsc.org The actual outcome depends on specific reaction conditions and the full ligand structure.

Development of Metal Complexes for Catalysis or Advanced Materials Research

The development of metal complexes using ligands like this compound is a significant area of research due to their potential applications in catalysis and materials science. frontiersin.org

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. rsc.org By carefully designing the ligand framework around a metal center, it is possible to create catalysts with high activity and selectivity for specific reactions, such as cross-coupling reactions or oxidations. rsc.orgnih.gov The ability to tune the ligand's electronic and steric properties is key to optimizing catalytic performance. rsc.org

Advanced Materials: Metal complexes are also fundamental building blocks for advanced materials. frontiersin.org They can serve as precursors for the synthesis of nanoparticles or be incorporated into larger supramolecular structures or metal-organic frameworks (MOFs). The properties of these materials are directly influenced by the structure of the metal-ligand complex.

Role in Radiolabeling Strategies and Imaging Probe Design (e.g., PET Ligands)

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in biomedical research and clinical diagnostics. frontiersin.org It relies on the detection of radiation from positron-emitting radionuclides incorporated into a probe molecule (radioligand). mdpi.com The chelating ability of this compound makes it and its derivatives potential candidates for use in radiolabeling.

The ligand can function as a bifunctional chelator, a molecule that both binds a metal ion and can be attached to a larger biological molecule. nih.govelsevierpure.com In this role, the picolinonitrile derivative would be used to securely hold a positron-emitting radiometal. The development of such probes requires careful design to ensure stability, as the detachment of the radiometal can lead to poor image quality. mdpi.com

Common strategies include:

Chelation of Radiometals: The N,N'-donor sites of the ligand could form a stable complex with medically relevant radiometals. nih.gov

Indirect Radiolabeling: The ligand would first be conjugated to a targeting molecule (like a peptide or antibody), and this conjugate would then be labeled with the radiometal in a subsequent step. elsevierpure.com

The choice of radionuclide is critical and must be matched to the biological process being studied. mdpi.com

Table 2: Selected Positron-Emitting Radionuclides for PET Imaging

| Radionuclide | Half-life | Notes |

|---|---|---|

| Carbon-11 (¹¹C) | 20.4 minutes | Requires rapid synthesis; often incorporated directly into organic molecules. nih.gov |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Longer half-life allows for more complex synthesis and transport. mdpi.com |

| Copper-64 (⁶⁴Cu) | 12.7 hours | Suitable for imaging slower biological processes; requires a chelator. nih.gov |

| Gallium-68 (⁶⁸Ga) | 68 minutes | Obtained from a generator; requires a stable chelator. nih.gov |

The development of a successful PET ligand requires a balance of target affinity, metabolic stability, and appropriate pharmacokinetics. nih.gov The versatile chemistry of the this compound core provides a platform for developing novel imaging probes.

Exploration in Medicinal Chemistry Research and Chemical Biology Probes

Structure-Activity Relationship (SAR) Studies of 4-(2-Aminoethyl)picolinonitrile Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule to observe the resulting changes in efficacy and selectivity for a particular biological target.

Key areas of modification often include:

The Pyridine (B92270) Ring: Altering substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule.

The Aminoethyl Side Chain: Modifications to the length, branching, and basicity of this chain can significantly impact interactions with target proteins. nih.gov

The Nitrile Group: While often crucial for activity, this group can sometimes be replaced with other electron-withdrawing groups to fine-tune activity or improve pharmacokinetic properties.

For instance, in the development of inhibitors for various enzymes, the pyridine ring often plays a crucial role in the pharmacokinetic properties of the compounds. nih.gov SAR studies on related pyridine derivatives have shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups or halogen atoms may decrease activity. mdpi.com

In a study on pyrimidine (B1678525) derivatives as platelet aggregation inhibitors, it was found that a substituted pyrimidine nucleus served as a good starting point for developing inhibitors. nih.gov Specifically, small alkyl chains with an amino group as a thio substituent, combined with arylalkyl moieties at the 4-position, showed the greatest inhibitory activity against ADP-induced platelet aggregation. nih.gov

Pharmacophore Modeling and Virtual Screening for Biological Target Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model can then be used for virtual screening of large compound libraries to find new molecules that are likely to be active. dovepress.comnih.gov

The process typically involves:

Model Generation: A pharmacophore model is created based on the structure of a known active ligand or the active site of the target protein. nih.govpeerj.comfrontiersin.org This model defines key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. frontiersin.org

Virtual Screening: Large databases of chemical compounds are computationally screened against the pharmacophore model to identify molecules that match the defined features. peerj.comchemrxiv.orgnih.gov

Hit Identification and Optimization: The identified "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode of interaction with the target. peerj.comchemrxiv.org Promising candidates can then be synthesized and tested experimentally.

For example, a pharmacophore model based on the experimental structure of the AKT1 protein complexed with an inhibitor was used for virtual screening of a database of natural compounds. nih.gov This led to the identification of promising compounds that were further investigated for their potential as inhibitors. nih.gov Similarly, pharmacophore-based virtual screening has been used to identify potential inhibitors for the PICK1 PDZ domain, with computational analysis identifying four hits that showed efficient binding. chemrxiv.org

Mechanistic Insights into Biological Target Interactions (e.g., Receptor Binding Affinity, Enzyme Modulation)

Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug design and development. For derivatives of this compound, this involves studying their binding affinity to receptors and their ability to modulate enzyme activity.

Receptor Binding Affinity: The aminoethyl side chain and the pyridine nitrogen of this compound can participate in key interactions, such as hydrogen bonding and electrostatic interactions, with amino acid residues in the binding pocket of a receptor. The nitrile group, being a strong electron-withdrawing group, can also contribute to binding through dipolar interactions. vulcanchem.com Photoaffinity probes, which are molecules that can be activated by light to form a covalent bond with their target, are useful tools for studying receptor binding. nih.gov For example, a photoaffinity probe was synthesized to study alpha 1-adrenoceptors, demonstrating high-affinity and reversible binding in the dark, and irreversible binding upon photolysis. nih.gov

Enzyme Modulation: Many drugs function by inhibiting or activating enzymes. Derivatives of this compound can act as enzyme inhibitors by binding to the active site or an allosteric site of an enzyme. youtube.com The nitrile group in some compounds can act as a bioisostere for other functional groups, leading to direct hydrogen bonding with the protein and increased binding affinity. nih.gov For instance, studies on the tobacco carcinogen NNK, which has a similar pyridyl structure, have shown that different P450 enzymes are involved in its metabolic activation through hydroxylation. nih.gov Specific chemical inhibitors of these enzymes were used to probe the metabolic pathways. nih.gov

Research on 4-amino-thieno[2,3-d]pyrimidines, which are structurally related to derivatives of this compound, identified them as potent inhibitors of QcrB in Mycobacterium tuberculosis. nih.gov These compounds were found to decrease ATP levels, supporting their role in inhibiting the electron transport chain. nih.gov

Design Principles for Developing Chemical Probes and Modulators for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The design of effective chemical probes based on the this compound scaffold follows several key principles:

Specificity and Selectivity: The probe should ideally interact with a single biological target to avoid off-target effects that can complicate the interpretation of experimental results. nih.gov

Potency: The probe should be active at low concentrations to minimize the risk of non-specific interactions.

Defined Mechanism of Action: The way in which the probe interacts with its target should be well-characterized. nih.gov

Cellular Permeability: For studying intracellular processes, the probe must be able to cross the cell membrane.

Synthetic Accessibility: The probe should be relatively easy to synthesize to allow for the generation of sufficient quantities for research.

A versatile synthetic strategy for creating a dual fluorescent and [18F]fluorinated cyanine-containing probe involved using a clickable C-glycosyl scaffold. mdpi.com This approach allows for the conjugation of a fluorophore and a radioisotope onto a central platform, followed by the late-stage introduction of various vectors. mdpi.com This modular design provides flexibility for creating probes with different targeting capabilities.

Applications as Building Blocks in Drug Discovery Programs

The this compound scaffold is a valuable building block in drug discovery due to its synthetic tractability and its presence in various biologically active molecules. mdpi.com Its structural features allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The pyrimidine scaffold, closely related to the picolinonitrile structure, has widespread therapeutic applications, including in the development of antimicrobial, antiviral, and anticancer agents. mdpi.com The pyridine ring itself is a common feature in many FDA-approved drugs and contributes favorably to the pharmacokinetic properties of these compounds. nih.govmdpi.com

For example, the synthesis of potential FAK inhibitors for treating triple-negative breast cancer started with a 2,4,5-trichloropyrimidine, which underwent successive nucleophilic aromatic substitution reactions to build the final molecule. mdpi.com Similarly, the synthesis of isatin–pyrimidine hybrids with potential anticancer activity involved a one-pot multi-component reaction followed by condensation steps. mdpi.com These examples highlight how core scaffolds like pyrimidine and picolinonitrile can be elaborated to create complex and potent drug candidates.

Advanced Analytical Methodologies for Research Scale Characterization

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed "fingerprint" of the compound's atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 4-(2-Aminoethyl)picolinonitrile would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the cyano group. The two methylene groups (-CH₂-) of the aminoethyl side chain would likely appear as two distinct triplets in the more upfield region, due to coupling with each other. A broad singlet corresponding to the amine (-NH₂) protons would also be expected, the position of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbons of the pyridine ring, the cyano group (typically δ 115-125 ppm), and the two methylene carbons of the ethyl chain. The specific chemical shifts would help confirm the substitution pattern on the pyridine ring.

Expected ¹H and ¹³C NMR Data

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Pyridine CH | 7.0 - 8.5 | Doublet, Singlet | 120 - 155 |

| Cyano C | - | - | 115 - 125 |

| CH₂ (adjacent to pyridine) | 2.8 - 3.2 | Triplet | 35 - 45 |

| CH₂ (adjacent to NH₂) | 2.9 - 3.3 | Triplet | 40 - 50 |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

Note: These are estimated chemical shift ranges and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₉N₃), the molecular weight is approximately 147.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 147. Subsequent fragmentation could involve the loss of parts of the ethylamine side chain, leading to characteristic fragment ions that would help confirm the structure.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 (typically two bands for primary amine) |

| Cyano (C≡N) | Stretch | 2210 - 2260 (sharp, medium intensity) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Chromatographic Separation Methods for Purity Assessment and Isolation of Isomers (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific isomers. High-Performance Liquid Chromatography (HPLC) is a primary method used for these purposes in a research setting.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed for purity analysis. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, set to a wavelength where the pyridine ring strongly absorbs light (e.g., around 260 nm). The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is also sensitive enough to separate closely related impurities or potential isomers.

Quantitative Analysis Approaches in Chemical Synthesis and Research

Quantitative analysis is critical for determining the concentration or amount of a substance in a sample, which is vital for tracking reaction progress, determining yields, and preparing solutions for further experiments.

HPLC, as described above, is a primary tool for quantitative analysis. By creating a calibration curve using standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined by measuring its peak area.

Another powerful technique is Quantitative NMR (qNMR). By adding a known amount of an internal standard to the NMR sample, the quantity of the analyte can be determined by comparing the integration of a specific, well-resolved signal from the analyte with that of a signal from the internal standard. This method is highly accurate and does not require a calibration curve specific to the analyte.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the positions of the atoms can be determined.

If single crystals of this compound could be grown, X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal how the molecules pack together in the solid state, including details of intermolecular interactions such as hydrogen bonding involving the amino group and the pyridine nitrogen, which govern the physical properties of the solid. To date, no public crystallographic data for this specific compound appears to be available.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for 4-(2-Aminoethyl)picolinonitrile and Its Analogs

The chemical industry's shift towards environmental stewardship has put a significant emphasis on "green chemistry," a philosophy that advocates for the design of products and processes that minimize the use and generation of hazardous substances. nih.govresearchgate.net Future research on this compound will undoubtedly focus on developing synthetic pathways that are not only efficient but also environmentally benign.

Key areas of development include:

One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple reaction steps into a single procedure, which reduces solvent usage, energy consumption, and waste generation. nih.gov The synthesis of complex molecules like 2-amino-4H-chromene-3-carbonitrile derivatives through one-pot MCRs serves as a promising blueprint for developing similar efficient routes to picolinonitrile analogs. nih.gov

Green Solvents and Catalysts: The replacement of volatile organic compounds with greener alternatives like water or water-ethanol mixtures is a central theme in sustainable synthesis. nih.govnih.gov Research into recyclable and non-toxic catalysts, such as pyridine-2-carboxylic acid, which has shown efficacy in synthesizing other nitrile-containing heterocycles, could pave the way for more sustainable production methods. nih.gov

Alternative Energy Sources: The use of microwave irradiation and continuous flow processing represents another frontier. mdpi.com Microwave-assisted synthesis can dramatically shorten reaction times and increase yields, while continuous flow techniques offer better control, safety, and scalability for industrial applications. mdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Picolinonitrile Analogs

| Feature | Traditional Synthesis | Green Chemistry Approach | Potential Benefits |

|---|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Water, water-ethanol mixtures, or solvent-free conditions nih.govmdpi.com | Reduced environmental impact and toxicity. |

| Catalysts | May use stoichiometric or hazardous reagents | Recyclable, non-toxic catalysts (e.g., organocatalysts) nih.gov | Lower waste (E-factor), cost-effectiveness, and reusability. |

| Process | Multi-step, batch processing | One-pot, multicomponent, or continuous flow reactions nih.govmdpi.com | Increased atom economy, reduced energy use, and improved safety. |

| Energy | Conventional heating (reflux) | Microwave irradiation, inductive heating mdpi.com | Faster reaction times and higher efficiency. |

Integration of Advanced Computational Methods for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular properties and design new compounds in silico before undertaking expensive and time-consuming laboratory work. For this compound and its derivatives, computational methods offer a powerful avenue for exploration.

Predictive Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to forecast the biological activity of novel analogs. For instance, docking studies have been crucial in designing picolinamide (B142947) derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Similar approaches can be applied to screen libraries of virtual compounds based on the this compound scaffold for various biological targets.

Material Design: Density Functional Theory (DFT) and molecular dynamics simulations can predict the electronic, optical, and structural properties of materials derived from this compound. This is particularly relevant for designing new metal-organic frameworks (MOFs) or coordination polymers where the picolinonitrile derivative would act as a ligand. These simulations can help identify structures with desirable properties for applications in gas storage, separation, or catalysis.

Table 2: Application of Computational Methods in Designing Picolinonitrile-Based Molecules

| Computational Method | Application | Research Goal |

|---|---|---|

| Molecular Docking | Simulating the binding of a ligand to a biological target (e.g., enzyme, receptor). nih.gov | To predict binding affinity and identify potential drug candidates. |

| QSAR | Correlating chemical structure with biological activity or physical properties. | To design new compounds with enhanced potency or desired properties. |

| DFT | Calculating the electronic structure of molecules. | To predict reactivity, spectral properties, and thermodynamic stability. |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | To study conformational changes and interactions within a biological system or material. |

Expanding Applications in Catalysis and Supramolecular Chemistry

The structure of this compound, featuring multiple nitrogen-based coordination sites (the pyridine (B92270) ring, amino group, and nitrile group), makes it an attractive building block for more complex chemical architectures.

Catalysis: The compound can serve as a ligand for transition metals, forming complexes with potential catalytic activity. The development of palladium nanocatalysts for cyanation reactions highlights the role of metal complexes in nitrile synthesis, and picolinonitrile-based ligands could be explored for a variety of cross-coupling and other organic transformations. researchgate.net Furthermore, the principles of biocatalysis, such as the action of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, can inspire the design of novel synthetic catalysts that mimic nature's efficiency. nih.govprinceton.edu

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The ability of this compound to coordinate with metal ions makes it a prime candidate for constructing sophisticated supramolecular structures like MOFs and molecular cages. researchgate.net These materials are highly sought after for their porous nature, which can be exploited for applications in gas storage, separations, and sensing.

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences (e.g., new probe development, mechanistic studies)

The intersection of chemistry and biology offers fertile ground for the application of tailored molecules like this compound. Its structural similarity to biologically relevant pyridines and its functional groups make it a versatile scaffold for creating tools to study biological systems.

New Probe Development: A significant area of research is the development of fluorescent probes for bioimaging and sensing. nih.gov The core structure of this compound can be chemically modified by attaching fluorophores to the aminoethyl side chain. These probes could be designed to detect specific analytes like metal ions, reactive oxygen species, or even to target particular cell types or tissues. mdpi.comresearchgate.net A compelling example is the successful development of a radiofluorinated picolinamide-benzamide conjugate (¹⁸F-FPABZA) as a highly promising PET imaging probe for detecting melanotic melanoma. nih.gov This demonstrates the immense potential of picoline-based structures in diagnostic applications. nih.gov

Mechanistic Studies: Understanding how small molecules interact with biological targets is fundamental to drug discovery and chemical biology. Analogs of this compound can be used to perform mechanistic studies on enzyme inhibition or receptor binding. nih.gov For example, studies on picolinamide derivatives have elucidated their mechanism as VEGFR-2 inhibitors, showing cell cycle arrest and pro-apoptotic activity in cancer cells. nih.gov Such detailed mechanistic insights are crucial for optimizing lead compounds in drug development programs.

Table 3: Research Findings for a Picolinamide-Based PET Probe for Melanoma

| Parameter | Finding | Significance |

|---|---|---|

| Probe | ¹⁸F-FPABZA (a radiofluorinated picolinamide–benzamide conjugate) | A novel PET probe for imaging melanin. nih.gov |

| Cellular Uptake | Showed relatively high uptake in melanotic B16F10 melanoma cells. nih.gov | Demonstrates specificity for melanin-producing cells. nih.gov |

| In Vivo Imaging | Tumor-to-muscle ratio increased significantly over time (from 7.6 at 15 min to 27.5 at 3 hr). nih.gov | Indicates strong and retained accumulation in the tumor, leading to a clear imaging signal. nih.gov |

| Potential Application | Promising for detecting melanotic melanoma and its metastases, potentially including uveal melanoma. nih.gov | Addresses a critical need for early and specific melanoma detection. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(2-Aminoethyl)picolinonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used synthetic route involves acid-mediated deprotection of Schiff base intermediates. For example, treating 4-[(diphenylmethylene)amino]picolinonitrile with 2M HCl in methanol at 20°C for 2 hours achieves an 81% yield by cleaving the protective group to expose the primary amine . Key optimization factors include:

-

Acid concentration : Excess HCl may lead to side reactions; stoichiometric control is critical.

-

Temperature : Room temperature (20°C) minimizes thermal decomposition.

-

Solvent : Methanol balances solubility and reactivity.

Purification via recrystallization (ethanol/water) or silica gel chromatography (dichloromethane/methanol gradients) enhances purity.Table 1 : Representative Synthetic Conditions

Starting Material Reagents/Conditions Yield Reference 4-[(Diphenylmethylene)amino]picolinonitrile 2M HCl, methanol, 20°C, 2h 81%

Q. How can researchers confirm the successful synthesis of this compound through spectroscopic analysis?

- Methodological Answer :

- 1H/13C NMR : The ethylamine protons (-CH2NH2) appear as a triplet near δ 2.8 ppm (coupled with adjacent CH2). The pyridine ring protons show distinct splitting patterns (e.g., δ 7.5–8.5 ppm).

- IR Spectroscopy : Stretches at 3300–3500 cm⁻¹ (N-H) and 2220 cm⁻¹ (C≡N) confirm functional groups.

- Mass Spectrometry (ESI-MS) : Expected [M+H]+ at m/z 147.08 (C8H9N3).

Discrepancies in melting points or spectral data may indicate impurities; differential scanning calorimetry (DSC) resolves polymorphic forms.

Advanced Research Questions

Q. How does the electronic nature of the picolinonitrile moiety influence its coordination behavior in transition metal catalysis?

- Methodological Answer : The nitrile and pyridyl nitrogen atoms act as bidentate ligands, stabilizing metal complexes. For example, palladium catalysts with nitrile-containing ligands show enhanced oxidative addition kinetics in decarboxylative cross-coupling reactions . Researchers should:

-

Use cyclic voltammetry to assess redox potentials.

-

Perform DFT calculations to model metal-ligand interactions.

-

Compare turnover frequencies (TOF) with non-nitrile ligands (e.g., pyridine derivatives).

Table 2 : Ligand Impact on Catalytic Efficiency

Ligand Type Reaction TOF (h⁻¹) Reference Nitrile-containing ligand Decarboxylative coupling 450 Pyridine-based ligand Same reaction 300

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Derivatives are screened against enzyme targets (e.g., kinases) using fluorescence assays or UV-Vis spectroscopy. For example:

- Dose-response curves : Determine IC50 values for enzyme inhibition.

- Molecular docking : Predict binding modes with target proteins (e.g., malaria-related enzymes ).

Structural analogs like 4-aminoquinoline-6-carbonitrile demonstrate antimalarial activity via heme polymerase inhibition, suggesting similar mechanisms for picolinonitrile derivatives .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent screening : Test polar (water, methanol) vs. non-polar (hexane) solvents.

- Hansen Solubility Parameters : Compare experimental solubility with predicted values.

- Thermogravimetric Analysis (TGA) : Detect solvate formation (e.g., hydrates) that may alter solubility.

Discrepancies often arise from polymorphic forms or residual solvents; X-ray crystallography can clarify structural variations.

Data Contradiction Analysis

- Example : Conflicting catalytic yields reported for nitrile-containing ligands may stem from:

- Metal source purity : Impure PdCl2 reduces activity.

- Solvent coordination : Coordinating solvents (e.g., DMF) compete with ligands.

- Reaction atmosphere : Oxygen-sensitive reactions require strict inert conditions.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.